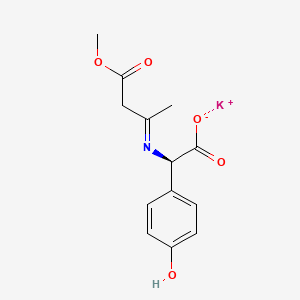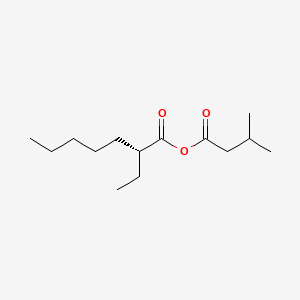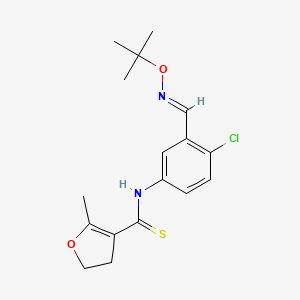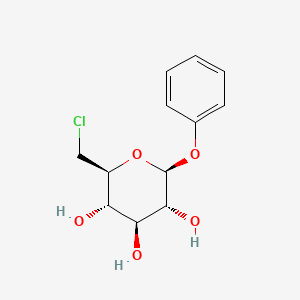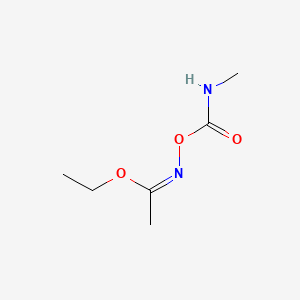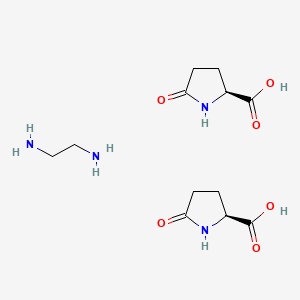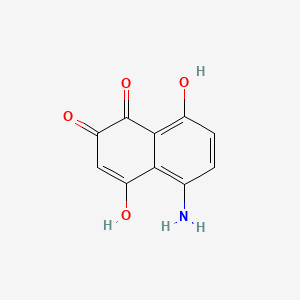
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one is a complex organic compound with the molecular formula C26H16O2S and a molecular weight of 392.469 g/mol . This compound is known for its unique structure, which includes a naphtho-thioxanthene core with methoxy and phenyl substituents. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one involves several steps. One common synthetic route includes the condensation of appropriate naphthalene derivatives with thioxanthene intermediates under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the thioxanthene core to its dihydro form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one can be compared with other similar compounds, such as:
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one: This compound lacks the sulfur atom present in the thioxanthene core, leading to different chemical properties and reactivity.
3-Methoxy-2-phenyl-1H-naphtho(2,1,8-mna)thioxanthen-1-one: This is a positional isomer with different substitution patterns on the naphtho-thioxanthene core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxanthene core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35826-82-5 |
|---|---|
Molekularformel |
C26H16O2S |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
15-methoxy-14-phenyl-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaen-13-one |
InChI |
InChI=1S/C26H16O2S/c1-28-26-19-12-11-17-16-9-5-6-10-20(16)29-21-14-13-18(23(19)24(17)21)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI-Schlüssel |
AEJVUKBFJZTFCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=CC=C3C4=C(C=CC1=C24)C5=CC=CC=C5S3)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


